molecular formula C10H8N2O2 B1342023 6-(3-hydroxyphenyl)pyridazin-3(2H)-one CAS No. 147849-75-0

6-(3-hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B1342023
M. Wt: 188.18 g/mol
InChI Key: XZJJVTCGDNXMHT-UHFFFAOYSA-N
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Description

6-(3-hydroxyphenyl)pyridazin-3(2H)-one is a chemical compound with a molecular formula of C11H8N2O2. It is also known as 3-hydroxy-6-phenylpyridazin-4-one or HPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Antiviral Applications

  • Hepatitis C Virus (HCV) NS5B Polymerase Inhibition : 6-(3-hydroxyphenyl)pyridazin-3(2H)-one derivatives have been explored as inhibitors of genotype 1 HCV NS5B polymerase. The structure-activity relationship (SAR) of these derivatives shows promise for antiviral applications, particularly in the variation of pyridazinone 2- and 6-substituents (Zhou et al., 2008).

Chemical Synthesis Methods

  • Novel Synthesis Approaches : A novel one-pot synthesis method for 2-phenyl-5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones has been developed. This method involves the reaction of 4-bromomethylcoumarins with phenylhydrazine and hydrazinehydrate, offering a new pathway for creating these compounds (Basanagouda & Kulkarni, 2011).

  • Copper-Catalyzed Dehydrogenation : A copper-catalyzed aerobic dehydrogenation process has been developed for synthesizing pyridazin-3(2H)-ones. This method effectively converts a single C–C bond of 4,5-dihydropyridazin-3(2H)-ones to a C=C bond, showing versatility in handling various functional groups (Liang et al., 2013).

Pharmaceutical Research

  • Platelet Aggregation Inhibition Activity : 6-Phenyl-3(2H)-pyridazinones with different substituents have shown potential as antiplatelet agents. The pharmacological study of these compounds reveals that chemical modifications at specific positions can significantly impact their activity and mechanism of action (Sotelo et al., 2002).

  • Anticonvulsant Activity : Pyridazinone derivatives, specifically 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-ones, have been synthesized and shown significant anticonvulsant activity. These findings highlight the potential for pyridazinone derivatives in treating seizure disorders (Samanta et al., 2011).

Material Science

  • Polymer Synthesis : Novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s have been synthesized through polycondensation reactions. The resulting high-molecular-weight polymers demonstrate properties suitable for various applications in material science (Xu et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Pyridazine derivatives like 6-phenyl-3(2H)-pyridazinone have been studied for their influence on mild steel corrosion in acidic environments. These studies indicate potential applications in corrosion prevention and materials protection (Olasunkanmi et al., 2017).

properties

IUPAC Name

3-(3-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)12-11-9/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJJVTCGDNXMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601002
Record name 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-hydroxyphenyl)pyridazin-3(2H)-one

CAS RN

147849-75-0
Record name 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 ml round bottom flask was equipped with a magnetic stirrer, thermometer, addition funnel, and pH electrode and was charged with 18.4 g (0.2 moles) of glyoxylic acid monohydrate and 75 mls of water. The solution was cooled to 10° C. and 20% aqueous potassium hydroxide was added raise the to pH to 8. A partial solution of 3'-hydroxyacetophenone (27.2 g, 0.2 moles) in KOH solution (20 g, 0.36 moles) was added all at once to the cold sodium glyoxylate solution and the reaction was stirred at room temperature for 2 hours. The dark brown solution was then re-cooled to 10° C., and acetic acid was added to pH 8. The contents were transferred to a separatory funnel, and the aqueous solution was extracted with 4×100 mls of methylene chloride to remove any unreacted 3'-hydroxyacetophenone. The aqueous fraction was again transferred to the reaction flask, cooled to 10° C. and further treated with acetic acid to pH 4.5, then concentrated ammonium hydroxide was added to pH 8. The solution was then heated under reflux with hydrazine monohydrate (10 mls, 0.2 moles) for 2 hours, then cooled to afford a yellow solid which was collected by vacuum filtration, and washed with water. The product was dried overnight under vacuum at 40° C., to yield 25.2 g of 6-(3-hydroxyphenyl)-3(2H)-pyridazinone (90.6% yield).
Quantity
18.4 g
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reactant
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75 mL
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0 (± 1) mol
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27.2 g
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reactant
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20 g
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10 mL
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Synthesis routes and methods II

Procedure details

15 g of 3-hydroxyacetophenone are converted into the pyridazinone in accordance with GWP 1.
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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